Cas no 1425334-76-4 (Cyclohexanone, 4-ethyl-4-(2-propen-1-yl)-)
Cyclohexanone, 4-ethyl-4-(2-propen-1-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanone, 4-ethyl-4-(2-propen-1-yl)-
- 1425334-76-4
- WLZ3045
- 4-allyl-4-ethylcyclohexanone
-
- Inchi: 1S/C11H18O/c1-3-7-11(4-2)8-5-10(12)6-9-11/h3H,1,4-9H2,2H3
- InChI Key: SVTBNNIJFWHKNO-UHFFFAOYSA-N
- SMILES: O=C1CCC(CC=C)(CC)CC1
Computed Properties
- Exact Mass: 166.135765193g/mol
- Monoisotopic Mass: 166.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1Ų
Cyclohexanone, 4-ethyl-4-(2-propen-1-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1229169-1g |
4-allyl-4-ethylcyclohexanone |
1425334-76-4 | 95% | 1g |
$1080 | 2024-06-03 | |
| eNovation Chemicals LLC | Y1229169-1g |
4-allyl-4-ethylcyclohexan-1-one |
1425334-76-4 | 95% | 1g |
$1080 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1229169-1g |
4-allyl-4-ethylcyclohexan-1-one |
1425334-76-4 | 95% | 1g |
$1080 | 2025-02-20 |
Cyclohexanone, 4-ethyl-4-(2-propen-1-yl)- Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on Cyclohexanone, 4-ethyl-4-(2-propen-1-yl)-
Recent Advances in the Study of Cyclohexanone, 4-ethyl-4-(2-propen-1-yl)- and Compound 1425334-76-4 in Chemical Biology and Pharmaceutical Research
The chemical compound Cyclohexanone, 4-ethyl-4-(2-propen-1-yl)- (CAS: N/A) and the related compound 1425334-76-4 have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are of particular interest due to their unique structural properties and potential applications in drug discovery and development. Recent studies have explored their synthesis, biological activity, and potential therapeutic uses, shedding light on their mechanisms of action and pharmacological profiles.
One of the key findings in recent research is the role of Cyclohexanone, 4-ethyl-4-(2-propen-1-yl)- as a precursor in the synthesis of complex organic molecules. Its structural features, including the cyclohexanone core and the propenyl side chain, make it a versatile building block for the development of novel bioactive compounds. Researchers have successfully utilized this compound in the synthesis of potential drug candidates, particularly in the areas of anti-inflammatory and antimicrobial agents.
Compound 1425334-76-4, on the other hand, has been identified as a promising candidate for further pharmacological evaluation. Recent studies have demonstrated its ability to modulate specific biological pathways, including those involved in inflammation and cell proliferation. Preliminary in vitro and in vivo experiments have shown that this compound exhibits selective activity against certain targets, suggesting its potential as a lead compound for the development of new therapeutics.
The synthesis and characterization of these compounds have been a focal point of recent research. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm their structures and purity. Additionally, computational modeling and docking studies have provided insights into their interactions with biological targets, further elucidating their mechanisms of action.
In terms of biological activity, Cyclohexanone, 4-ethyl-4-(2-propen-1-yl)- has shown moderate inhibitory effects on certain enzymes involved in inflammatory responses. These findings are particularly relevant for the development of new anti-inflammatory drugs with improved efficacy and fewer side effects. Similarly, compound 1425334-76-4 has exhibited promising results in preclinical studies, with potential applications in oncology and infectious diseases.
Despite these advancements, challenges remain in the development of these compounds into viable therapeutics. Issues such as bioavailability, metabolic stability, and toxicity need to be addressed through further research. However, the progress made so far underscores the potential of these compounds to contribute to the next generation of pharmaceutical agents.
In conclusion, the recent studies on Cyclohexanone, 4-ethyl-4-(2-propen-1-yl)- and compound 1425334-76-4 highlight their significance in chemical biology and pharmaceutical research. Their unique structural and biological properties make them valuable tools for drug discovery, and ongoing research is expected to uncover further applications and optimize their therapeutic potential. Future studies should focus on addressing the current limitations and exploring their full range of biological activities.
1425334-76-4 (Cyclohexanone, 4-ethyl-4-(2-propen-1-yl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)